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proteinase yscB inhibitor - 134739-28-9

proteinase yscB inhibitor

Catalog Number: EVT-1520547
CAS Number: 134739-28-9
Molecular Formula: C6BrD13
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proteinase yscB inhibitor is a specific inhibitor of the proteinase yscB enzyme, which is primarily found in the yeast Saccharomyces cerevisiae. This inhibitor plays a crucial role in regulating proteolytic processes within the cell, particularly in the maturation of vacuolar enzymes. The proteinase yscB itself is a member of the subtilisin-like serine proteases, which are involved in various cellular functions, including protein processing and degradation.

Source

The proteinase yscB inhibitor is derived from Saccharomyces cerevisiae, a model organism widely used in molecular and cellular biology. The gene encoding this inhibitor has been isolated and characterized, providing insights into its sequence and functional properties .

Classification

Proteinase yscB inhibitor belongs to the class of protease inhibitors, specifically targeting serine proteases. It is categorized under the family of inhibitors that regulate enzyme activity by binding to the active site or allosteric sites of proteases, thereby preventing substrate access and subsequent catalysis.

Synthesis Analysis

Methods

The synthesis of proteinase yscB inhibitor can be achieved through recombinant DNA technology. The gene encoding the inhibitor is cloned into an expression vector suitable for yeast or bacterial systems. Following transformation, the host cells are cultured to express the protein, which is then purified using affinity chromatography techniques.

Technical Details

  1. Gene Cloning: The gene for the proteinase yscB inhibitor is isolated using oligonucleotide screening from a genomic DNA library of Saccharomyces cerevisiae.
  2. Expression: The cloned gene is inserted into a yeast expression vector, allowing for high-level production in yeast cells.
  3. Purification: The expressed inhibitor is purified using techniques such as ion-exchange chromatography or gel filtration to achieve a high degree of purity for functional studies.
Molecular Structure Analysis

Structure

The molecular structure of the proteinase yscB inhibitor has been elucidated through various biophysical methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that the inhibitor adopts a compact fold that allows it to effectively bind to the active site of proteinase yscB.

Data

  • Molecular Weight: Approximately 15 kDa.
  • Amino Acid Composition: Contains a specific sequence that facilitates binding to serine proteases.
  • Structural Features: Includes several disulfide bridges that stabilize its conformation.
Chemical Reactions Analysis

Reactions

The primary reaction involving the proteinase yscB inhibitor is its interaction with proteinase yscB, where it inhibits enzymatic activity by binding to its active site. This interaction prevents the cleavage of substrates that are normally processed by proteinase yscB.

Technical Details

  • Binding Affinity: The inhibitor exhibits a high binding affinity for proteinase yscB, often quantified using kinetic assays such as surface plasmon resonance or enzyme-linked immunosorbent assays.
  • Inhibition Mechanism: The inhibition is typically competitive, where the inhibitor competes with substrate molecules for binding to the enzyme's active site.
Mechanism of Action

The mechanism of action of the proteinase yscB inhibitor involves direct binding to the active site of proteinase yscB, leading to a decrease in proteolytic activity. This inhibition can be reversible or irreversible depending on the nature of the binding interactions.

Process

  1. Binding: The inhibitor binds to the active site of proteinase yscB.
  2. Conformational Change: This binding induces a conformational change in the enzyme that prevents substrate access.
  3. Functional Outcome: As a result, downstream processing events that depend on proteinase yscB are inhibited, impacting cellular proteolytic pathways.

Data

Experimental studies have shown that concentrations of the inhibitor can significantly reduce enzymatic activity in vitro, demonstrating its potential regulatory role within cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Typically exists as a soluble protein under physiological conditions.
  • Stability: Exhibits stability under a range of pH conditions but may denature at extreme temperatures or pH levels.

Chemical Properties

  • Solubility: Highly soluble in aqueous buffers commonly used in biochemical assays.
  • Reactivity: Reacts specifically with serine residues at the active site of target proteases.

Relevant Data or Analyses

Characterization studies have indicated that modifications to key residues within the inhibitor can alter its binding affinity and specificity towards proteinase yscB .

Applications

The primary scientific uses of proteinase yscB inhibitor include:

  • Research Tool: Utilized in studies investigating proteolytic pathways and enzyme regulation within yeast cells.
  • Biotechnology Applications: Potential applications in industrial processes where controlled proteolysis is desired, such as in fermentation technology.
  • Pharmaceutical Research: Investigated for potential therapeutic applications targeting similar serine proteases in human diseases.
Introduction to Proteinase yscB and Its Inhibitor

Biological Role of Proteases in Saccharomyces cerevisiae Vacuolar Function

The yeast vacuole, functionally analogous to the mammalian lysosome, serves as the primary compartment for proteolytic degradation, nutrient storage, and cellular homeostasis. Vacuolar proteases are essential for protein turnover, stress response, and metabolic adaptation. Among these, serine and aspartyl proteases dominate hydrolytic activities, with their actions tightly regulated to prevent uncontrolled proteolysis. Proteinase yscA (PrA, encoded by PEP4) and proteinase yscB (PrB, encoded by PRB1) are pivotal in zymogen activation cascades. PrA activates multiple vacuolar hydrolases, including the precursor form of PrB, while PrB further processes other enzymes like carboxypeptidase Y (CpY). This hierarchical activation ensures spatial and temporal control of proteolysis, critical for cellular integrity during starvation or differentiation [1] [4].

Proteinase yscB (Prb1p): Subtilisin-like Serine Protease Characteristics

Proteinase yscB (PrB) is a subtilisin-like serine endoprotease with a molecular weight of ~33 kDa in its mature, active form. Its biosynthesis involves a complex maturation pathway:

Table 1: Maturation Pathway of Proteinase yscB

Precursor FormMolecular WeightModificationsCellular Compartment
Preproprotease B76 kDaUnglycosylatedCytosol
HMr Precursor73 kDaN-linked glycosylationEndoplasmic Reticulum (ER)
LMr Precursor39–42 kDaElaborated glycosylationGolgi Apparatus
Mature PrB31–33 kDaRemoval of C-terminal propeptideVacuole

The initial 76-kDa preproprotease B translocates into the ER, gaining N-linked glycosylation to form a 73-kDa precursor. Proteolytic cleavage in the ER yields a 39-kDa intermediate, which matures in the Golgi to a 40-kDa form. Final activation requires Proteinase yscA (PrA), which cleaves the 40-kDa proPrB to a 37-kDa intermediate, rapidly processed to the mature 31–33-kDa enzyme. Mature PrB lacks N-linked glycans but retains O-linked carbohydrates. Its subtilisin-like catalytic domain enables broad specificity, cleaving after basic or hydrophobic residues [1] [5].

Proteinase yscB Inhibitor (Pbi2p/I2B): Discovery and Evolutionary Significance

The endogenous inhibitor of PrB, initially termed I2B and now designated Pbi2p (Proteinase B inhibitor 2), was identified through biochemical fractionation of yeast extracts. It co-purifies with PrB activity and shows no cross-reactivity with inhibitors of other proteases. PBI2 gene disruption experiments revealed unchecked PrB activity, leading to aberrant proteolysis of non-vacuolar substrates like leucyl-tRNA synthetase. Evolutionary analysis indicates that PrB and its inhibitor belong to conserved regulatory modules: subtilisin-like proteases paired with inhibitors are widespread in fungi and plants, suggesting ancient origins for this control mechanism. In S. cerevisiae, Pbi2p exemplifies a selective "safety brake" preventing PrB from damaging essential cytosolic or nuclear proteins under stress conditions [2] [4].

Properties

CAS Number

134739-28-9

Product Name

proteinase yscB inhibitor

Molecular Formula

C6BrD13

Synonyms

proteinase yscB inhibitor

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